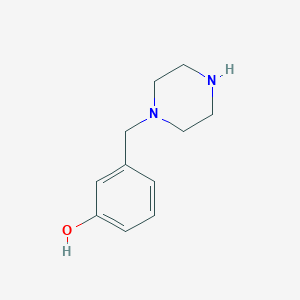

m-Hydroxybenzylpiperazine

Description

m-Hydroxybenzylpiperazine is a piperazine derivative characterized by a hydroxyl (-OH) group attached to the meta position of the benzyl ring. This structural feature distinguishes it from other benzylpiperazine analogs and influences its physicochemical properties, such as solubility and hydrogen-bonding capacity, as well as its pharmacological interactions. Piperazine derivatives are widely studied for their diverse biological activities, including central nervous system (CNS) modulation, receptor binding, and enzyme inhibition.

Properties

IUPAC Name |

3-(piperazin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-3-1-2-10(8-11)9-13-6-4-12-5-7-13/h1-3,8,12,14H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDLKHAYHYJBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443694-34-6 | |

| Record name | m-Hydroxybenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443694346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-HYDROXYBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZY9Q50UJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Hydroxybenzylpiperazine typically involves the reaction of piperazine with 3-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows: [ \text{Piperazine} + \text{3-Hydroxybenzyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can also be reduced to form the corresponding benzyl alcohol derivative. Sodium borohydride is a typical reducing agent used in this reaction.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for converting the hydroxy group to a halide.

Major Products:

Oxidation: this compound can be oxidized to form this compound ketone.

Reduction: The reduction reaction yields this compound alcohol.

Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a potential therapeutic agent for neurological disorders due to its interaction with neurotransmitter systems.

Industry: m-Hydroxybenzylpiperazine is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of m-Hydroxybenzylpiperazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of serotonin and dopamine receptors, which are crucial for regulating mood and behavior. Additionally, the compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing its effects.

Comparison with Similar Compounds

The pharmacological and chemical profiles of m-Hydroxybenzylpiperazine can be contextualized through comparisons with structurally related compounds. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of this compound with Key Analogues

Key Observations :

- Hydroxyl vs.

- Positional Isomerism : Substitution at the meta position (vs. ortho or para) optimizes steric and electronic interactions with biological targets. For example, para-methoxy derivatives exhibit stronger CNS activity due to enhanced bioavailability .

Pharmacological Profiles

Unique Advantages of this compound :

- The hydroxyl group may reduce off-target effects compared to halogenated analogs like mCPP or TFMPP, which are associated with toxicity or nonspecific binding .

- Improved metabolic stability over non-substituted BZP due to reduced susceptibility to oxidative degradation .

Biological Activity

m-Hydroxybenzylpiperazine (m-HBP) is a compound with notable biological activities that have garnered attention in pharmacological research. This article explores its various biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a derivative of piperazine, characterized by a hydroxyl group at the meta position of the benzyl ring. Its chemical formula is , and it has a molecular weight of approximately 192.26 g/mol.

1. Antidepressant Effects

Research has demonstrated that m-HBP exhibits antidepressant-like effects in animal models. A study indicated that administration of m-HBP resulted in significant reductions in immobility time in the forced swim test, suggesting potential efficacy as an antidepressant agent. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain, akin to traditional antidepressants.

2. Neuroprotective Properties

m-HBP has been shown to possess neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies demonstrated that m-HBP can reduce cell death in neuronal cultures exposed to oxidative agents, likely through the activation of antioxidant pathways.

3. Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro assays revealed that m-HBP inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The observed cytotoxicity was associated with induction of apoptosis and disruption of cell cycle progression.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, m-HBP was administered at varying doses over two weeks. The results showed a dose-dependent decrease in depressive-like behavior, measured by the forced swim test and tail suspension test. The study concluded that m-HBP could be a promising candidate for further development as an antidepressant.

Case Study 2: Neuroprotection in Stroke Models

A separate study investigated the neuroprotective effects of m-HBP in a rat model of ischemic stroke. Rats treated with m-HBP exhibited significantly reduced infarct size and improved neurological scores compared to controls. Histological analysis confirmed decreased neuronal loss and enhanced survival rates in treated animals.

Research Findings

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of m-HBP:

- Antioxidant Mechanism : Research indicates that m-HBP may enhance endogenous antioxidant defenses by upregulating genes involved in glutathione synthesis.

- Cell Cycle Regulation : In cancer cells, m-HBP was found to induce G1 phase arrest, leading to inhibited proliferation.

Table 2: Research Findings on Mechanisms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.